molecular formula C25H23NO2S B2355423 (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797347-27-3

(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2355423
CAS No.: 1797347-27-3
M. Wt: 401.52
InChI Key: RJDYYUVYSCZFDP-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that belongs to the thiazepane family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the reaction of 2-benzoylphenyl derivatives with 7-phenyl-1,4-thiazepane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development

    Medicine: The compound is being investigated for its therapeutic properties, including its potential as an antimicrobial, antiviral, or anticancer agent

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can be compared with other similar compounds, such as:

    Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone: This compound also belongs to the thiazepane family and exhibits diverse biological activities.

    (2-Benzoylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

phenyl-[2-(7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2S/c27-24(20-11-5-2-6-12-20)21-13-7-8-14-22(21)25(28)26-16-15-23(29-18-17-26)19-9-3-1-4-10-19/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDYYUVYSCZFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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